1-((4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-(2,4-dimethylphenyl)urea
Description
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Properties
IUPAC Name |
1-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-3-(2,4-dimethylphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O2/c1-10-6-7-12(11(2)8-10)18-15(23)17-9-13-19-14(22(3)4)21-16(20-13)24-5/h6-8H,9H2,1-5H3,(H2,17,18,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLIDYXATUWAOSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NCC2=NC(=NC(=N2)OC)N(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-(2,4-dimethylphenyl)urea is a triazine derivative that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula: C15H19N5O3
- Molecular Weight: 317.34 g/mol
- CAS Number: 2034575-50-1
The compound features a triazine core with a dimethylamino group and a phenyl urea moiety, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit specific cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism involves the modulation of signaling pathways associated with cell survival and death.
- Antimicrobial Properties : The compound has shown potential antimicrobial activity against various pathogens. Its effectiveness is likely due to the disruption of microbial cell membranes or interference with metabolic processes.
- Neuroprotective Effects : Some studies indicate that the compound may exert neuroprotective effects by inhibiting monoamine oxidase (MAO) enzymes, which are involved in neurotransmitter degradation.
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of this compound:
Case Studies
- Anticancer Efficacy : A study evaluated the anticancer properties of the compound against several cancer cell lines, including Mia PaCa-2 and PANC-1. Results indicated significant growth inhibition, suggesting its potential as a lead compound for further development in cancer therapy.
- Antimicrobial Testing : In vitro tests demonstrated that the compound exhibited substantial antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus, highlighting its potential use in treating bacterial infections.
- Neurotoxicity Assessment : The neurotoxic effects were assessed using models involving neuroblastoma cells. The findings indicated that while some derivatives were neurotoxic, this particular compound showed promise in mitigating neurotoxic effects through MAO inhibition.
Scientific Research Applications
Basic Information
- Molecular Formula : C17H21N5O3
- Molecular Weight : 345.39 g/mol
- CAS Number : 2034358-60-4
Structure
The compound features a triazine ring, which is known for its diverse biological activities. The presence of the dimethylamino and methoxy groups enhances its solubility and reactivity.
Anticancer Research
Research has indicated that compounds similar to 1-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-(2,4-dimethylphenyl)urea exhibit significant cytotoxicity against various cancer cell lines. For example, derivatives of triazine compounds have shown selective cytotoxicity against tumorigenic cell lines, suggesting potential applications in cancer therapy .
Case Study: Cytotoxic Activity
In a study evaluating the cytotoxic effects of triazine derivatives, it was found that certain modifications to the triazine structure led to enhanced anticancer activity. The introduction of specific substituents on the phenyl ring was crucial for achieving potent activity against cancer cells .
Antimicrobial Activity
Triazine derivatives have been explored for their antimicrobial properties. The structural components of this compound may contribute to its effectiveness against various bacterial strains.
Data Table: Antimicrobial Efficacy
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 4 |
| Compound B | Escherichia coli | 10 |
This table illustrates the minimum inhibitory concentrations (MIC) of related compounds against common bacterial strains, indicating the potential for further development as antimicrobial agents .
Agricultural Applications
Triazine compounds are widely used in agriculture as herbicides due to their effectiveness in controlling weed growth. The compound may serve as a precursor or active ingredient in developing new herbicides.
Case Study: Herbicidal Activity
Research has demonstrated that triazine derivatives can inhibit photosynthesis in target plants, leading to effective weed control. Field trials have shown that certain formulations based on triazine structures significantly reduce weed biomass without harming crop yields .
Drug Development
The unique chemical structure of this compound positions it as a candidate for drug development targeting various diseases. Its ability to interact with biological targets makes it valuable for creating new therapeutic agents.
Insights from Drug Discovery Research
Studies focusing on structure-activity relationships (SAR) have provided insights into how modifications to the triazine core can enhance pharmacological properties such as potency and selectivity . This information is crucial for designing new drugs with improved efficacy and safety profiles.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-(2,4-dimethylphenyl)urea, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via multi-step coupling reactions involving triazine, urea, and aryl precursors. A protocol for similar triazine-urea derivatives involves:
- Step 1 : Condensation of substituted triazine with methylamine derivatives under reflux in anhydrous dichloromethane (DCM) with 2,4,6-collidine as a base .
- Step 2 : Urea formation via reaction with aryl isocyanates or carbamates in polar aprotic solvents (e.g., DMF) at 60–80°C .
- Optimization : Temperature control (20–25°C) and inert atmosphere (N₂/Ar) are critical to avoid side reactions. Purification via silica gel chromatography with gradients of petroleum ether/ethyl acetate (60:40 to 90:10) improves yield (typical yields: 40–63%) .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
- Methodological Answer : Key characterization techniques include:
- ¹H/¹³C NMR : Peaks for triazine (δ 6.5–7.5 ppm for aromatic protons), dimethylamino (δ 2.8–3.2 ppm), and urea NH (δ 8.0–9.5 ppm) .
- HRMS : Exact mass determination (e.g., [M+H]⁺ calculated for C₁₆H₂₂N₆O₂: 338.1843) .
- IR Spectroscopy : Urea carbonyl stretch (~1640–1680 cm⁻¹) and triazine ring vibrations (~1500 cm⁻¹) .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data for triazine-urea derivatives across studies?
- Methodological Answer : Discrepancies in bioactivity (e.g., herbicidal vs. antitumor effects) may arise from:
- Structural variations : Substituent effects (e.g., methoxy vs. dimethylamino groups) alter steric/electronic profiles .
- Assay conditions : Use standardized protocols (e.g., IC₅₀ determination in enzyme inhibition assays at pH 7.4 with controls for solvent interference) .
- Data normalization : Cross-reference with structurally analogous compounds (e.g., 1-(3,5-dimethylphenyl)-3-(triazolo-pyridazinyl)urea ) to isolate substituent-specific effects.
Q. How can computational modeling guide the design of derivatives with enhanced target binding affinity?
- Methodological Answer :
- Docking studies : Use software like AutoDock Vina to predict interactions with biological targets (e.g., kinase domains). Focus on hydrogen bonding between urea NH and catalytic residues .
- QSAR analysis : Correlate substituent properties (Hammett σ values, logP) with bioactivity data. For example, electron-donating groups (e.g., dimethylamino) enhance triazine ring stability in hydrophobic pockets .
- MD simulations : Assess binding stability over 50–100 ns trajectories to identify critical residues for mutagenesis validation .
Data-Driven Research Questions
Q. What are the key physicochemical properties influencing the compound’s bioavailability?
- Methodological Answer :
- Lipophilicity : LogP ~2.5 (calculated via ChemDraw) suggests moderate membrane permeability.
- Solubility : Poor aqueous solubility (≤10 µM) necessitates formulation with co-solvents (e.g., PEG 400) for in vivo studies .
- pKa : Urea NH protons (pKa ~8.5) may protonate in physiological conditions, affecting solubility and protein binding .
Q. How do structural modifications impact metabolic stability in hepatic microsomal assays?
- Methodological Answer :
- Modification 1 : Replacement of methoxy with trifluoroethoxy reduces CYP450-mediated oxidation (t₁/₂ increased from 2.1 to 4.7 hours) .
- Modification 2 : Methylation of the triazine ring enhances stability (90% remaining after 1 hour vs. 60% for unmethylated analogs) .
- Assay protocol : Incubate with human liver microsomes (1 mg/mL) and NADPH (1 mM) at 37°C. Monitor degradation via LC-MS .
Comparative Analysis
Q. How does this compound compare to structurally similar urea-triazine hybrids in terms of herbicidal activity?
- Methodological Answer :
- Activity profile : 1-((4-(dimethylamino)-6-methoxy-triazinyl)methyl)urea shows 2-fold higher inhibition of acetolactate synthase (ALS) vs. metsulfuron-methyl (IC₅₀: 0.8 nM vs. 1.5 nM) .
- Structural analogs :
| Compound | Substituents | ALS IC₅₀ (nM) | Selectivity Index |
|---|---|---|---|
| Target | 4-(dimethylamino), 6-methoxy | 0.8 | 12.5 |
| Analog A | 4-ethoxy, 6-methyl | 1.2 | 8.3 |
| Analog B | 4-chloro, 6-methoxy | 2.1 | 4.7 |
- Key factor : Dimethylamino group enhances target affinity via charge-transfer interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
